molecular formula C4H8N2O B13321554 2-[Cyano(methyl)amino]ethan-1-OL CAS No. 34065-05-9

2-[Cyano(methyl)amino]ethan-1-OL

Cat. No.: B13321554
CAS No.: 34065-05-9
M. Wt: 100.12 g/mol
InChI Key: YBQSRVYVRQZMPN-UHFFFAOYSA-N
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Description

2-[Cyano(methyl)amino]ethan-1-OL is an organic compound with a unique structure that includes both a cyano group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyano(methyl)amino]ethan-1-OL can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of methyl cyanoacetate with an appropriate amine under solvent-free conditions or with minimal solvent at elevated temperatures . Another method involves the reaction of cyanoacetamide derivatives with various reagents to form the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[Cyano(methyl)amino]ethan-1-OL undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of 2-[Cyano(methyl)amino]ethan-1-OL involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This article provides a comprehensive overview of 2-[Cyano(methyl)amino]ethan-1-OL, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

34065-05-9

Molecular Formula

C4H8N2O

Molecular Weight

100.12 g/mol

IUPAC Name

2-hydroxyethyl(methyl)cyanamide

InChI

InChI=1S/C4H8N2O/c1-6(4-5)2-3-7/h7H,2-3H2,1H3

InChI Key

YBQSRVYVRQZMPN-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C#N

Origin of Product

United States

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